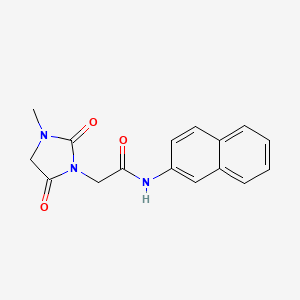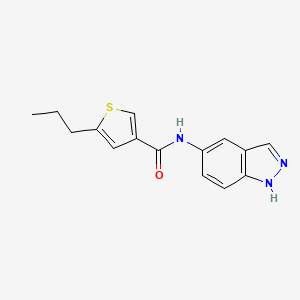
2-(3-methyl-2,5-dioxo-1-imidazolidinyl)-N-2-naphthylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methyl-2,5-dioxo-1-imidazolidinyl)-N-2-naphthylacetamide, commonly known as MIAN, is a synthetic compound that has been widely used in scientific research. MIAN is a potent inhibitor of the enzyme nitric oxide synthase (NOS), which is responsible for the production of nitric oxide (NO) in the body. MIAN has been shown to have a number of interesting properties that make it a valuable tool for studying the role of NO in various physiological and pathological processes.
作用机制
MIAN inhibits 2-(3-methyl-2,5-dioxo-1-imidazolidinyl)-N-2-naphthylacetamide activity by binding to the enzyme's heme group, which is necessary for the enzyme's catalytic activity. MIAN has been shown to be a competitive inhibitor of 2-(3-methyl-2,5-dioxo-1-imidazolidinyl)-N-2-naphthylacetamide, meaning that it competes with the substrate L-arginine for binding to the enzyme's active site.
Biochemical and Physiological Effects:
MIAN has been shown to have a number of interesting biochemical and physiological effects. Inhibition of 2-(3-methyl-2,5-dioxo-1-imidazolidinyl)-N-2-naphthylacetamide by MIAN leads to a decrease in NO production, which has been shown to have a number of effects on various physiological processes. For example, NO is a potent vasodilator, and inhibition of 2-(3-methyl-2,5-dioxo-1-imidazolidinyl)-N-2-naphthylacetamide by MIAN leads to vasoconstriction. This has been useful in studying the role of NO in cardiovascular disease.
实验室实验的优点和局限性
MIAN has a number of advantages as a tool for studying the role of NO in various physiological and pathological processes. MIAN is a potent and selective inhibitor of 2-(3-methyl-2,5-dioxo-1-imidazolidinyl)-N-2-naphthylacetamide, meaning that it can be used to specifically target NO production. MIAN is also relatively stable and can be easily synthesized in the lab.
However, there are also some limitations to the use of MIAN in lab experiments. MIAN is a synthetic compound, and as such, it may not accurately reflect the effects of endogenous 2-(3-methyl-2,5-dioxo-1-imidazolidinyl)-N-2-naphthylacetamide inhibitors. Additionally, MIAN may have off-target effects that could complicate the interpretation of experimental results.
未来方向
There are a number of future directions for research on MIAN and its role in various physiological and pathological processes. One area of interest is the role of MIAN in inflammation. MIAN has been shown to inhibit inflammation in various animal models, and further research is needed to determine whether MIAN could be used as a therapeutic agent for inflammatory diseases.
Another area of interest is the role of MIAN in cancer. NO has been shown to play a complex role in cancer, and inhibition of 2-(3-methyl-2,5-dioxo-1-imidazolidinyl)-N-2-naphthylacetamide by MIAN has been shown to have both pro- and anti-tumor effects. Further research is needed to determine the optimal use of MIAN in cancer treatment.
Conclusion:
MIAN is a synthetic compound that has been widely used in scientific research to study the role of NO in various physiological and pathological processes. MIAN is a potent and selective inhibitor of 2-(3-methyl-2,5-dioxo-1-imidazolidinyl)-N-2-naphthylacetamide, making it a valuable tool for studying the effects of NO on various processes. MIAN has a number of interesting properties that make it a valuable tool for scientific research, and further research is needed to fully understand its potential applications.
合成方法
The synthesis of MIAN involves the reaction of 2-naphthylacetic acid with 3-methyl-2,5-dioxoimidazolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure MIAN.
科学研究应用
MIAN has been extensively used in scientific research to study the role of NO in various physiological and pathological processes. MIAN has been shown to inhibit 2-(3-methyl-2,5-dioxo-1-imidazolidinyl)-N-2-naphthylacetamide activity in vitro and in vivo, leading to a decrease in NO production. This has been useful in studying the role of NO in inflammation, cardiovascular disease, and cancer.
属性
IUPAC Name |
2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-18-10-15(21)19(16(18)22)9-14(20)17-13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPCAYKXJBKXRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=O)CC(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-(naphthalen-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-6-ethyl-4-[2-(ethylthio)pyrimidin-5-yl]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5493050.png)
![3-(4-fluorophenyl)-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5493055.png)

![3-(3-chloro-5-isoxazolyl)-N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]propanamide](/img/structure/B5493065.png)
![3-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenol](/img/structure/B5493068.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5493070.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5493084.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-ethylbenzamide](/img/structure/B5493092.png)

![1-{6-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridin-3-yl}ethanone](/img/structure/B5493108.png)
![N-(3-methoxypropyl)-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5493113.png)
![N-{(1S)-2-[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-1-methyl-2-oxoethyl}acetamide](/img/structure/B5493137.png)
![1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5493144.png)